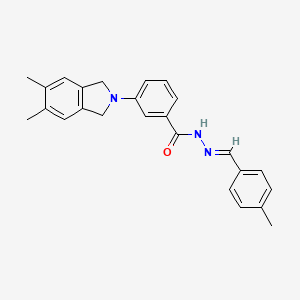

![molecular formula C16H10FN3O B5516143 6-乙酰基-9-氟-6H-吲哚[2,3-b]喹喔啉](/img/structure/B5516143.png)

6-乙酰基-9-氟-6H-吲哚[2,3-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction 6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is a derivative of the indoloquinoxaline class, known for its significant biological activities. These compounds have been studied for their potential antitumor properties and DNA binding abilities. The structure comprises a fused heterocyclic system that can intercalate into DNA, influencing various biological processes.

Synthesis Analysis The synthesis of 6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives typically involves palladium-catalyzed C-N and C-C coupling reactions. These synthetic routes have been explored for their efficiency in creating various biologically relevant derivatives. The synthesis process includes the formation of quaternary ammonium salt derivatives and the use of sulfonyl azides for N-substitution, which are crucial steps for introducing functional groups into the indoloquinoxaline scaffold (Gu et al., 2017); (Laru et al., 2021).

Molecular Structure Analysis The molecular structure of 6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline features a planar fused heterocyclic system, which is crucial for its ability to intercalate with DNA. This intercalation depends on the type of substituents and the orientation of the side chains attached to the nucleus. The structure is designed to optimize DNA binding and increase the thermal stability of the DNA-indoloquinoxaline complex (Moorthy et al., 2013).

Chemical Reactions and Properties These compounds undergo various chemical reactions, including alkylation, which leads to the formation of quaternary salts, and cyclocondensation for the creation of N-glycosides. The chemical properties are influenced by the introduction of functional groups such as fluorine, which enhance the compound's antitumor activity and DNA binding capacity (Shibinskaya et al., 2012); (Driller et al., 2008).

Physical Properties Analysis The physical properties, such as optical absorption and emission spectra, are determined by the nature of the peripheral amines. These properties are crucial for understanding the photophysical behavior of the compounds and their potential applications in materials science and molecular sensing (Thomas & Tyagi, 2010).

Chemical Properties Analysis 6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives show varied chemical behaviors based on their structural modifications. These chemical properties include cytotoxicity, DNA intercalation ability, and thermal stability, which are essential for their pharmacological potential. Modifications in the structure can lead to significant changes in their interaction with biological targets, influencing their therapeutic efficacy and safety (Gu et al., 2017); (Moorthy et al., 2013).

科学研究应用

抗肿瘤剂和DNA结合

6-乙酰基-9-氟-6H-吲哚[2,3-b]喹喔啉衍生物因其作为抗肿瘤剂的潜力而受到研究。它们的体外抗肿瘤活性针对各种癌细胞系进行了评估,包括MCF-7、HeLa和A549。这些化合物表现出增加的DNA结合亲和力,充当嵌入剂,这对它们的抗肿瘤活性至关重要。已经表明在化合物中的特定位置引入氟原子和正电荷可以增强这种活性(Gu等人,2017)。

合成技术

用于合成6-乙酰基-9-氟-6H-吲哚[2,3-b]喹喔啉衍生物的合成技术已得到广泛探索。研究重点放在使用各种反应物和催化剂的高产合成方法上。这些方法对于有效生产这些化合物以进行进一步研究和潜在应用至关重要(Shibinskaya等人,2012)。

光学和电子特性

基于6H-吲哚[2,3-b]喹喔啉的三芳胺已被合成并分析其光吸收和发射光谱、电化学行为和热学研究。这些化合物在需要特定光学和电子特性的应用中显示出潜力,例如在开发新型染料和电子材料中(Thomas & Tyagi,2010)。

药理活性

6H-吲哚[2,3-b]喹喔啉衍生物表现出一系列药理活性,主要通过DNA嵌入。与DNA形成的复合物的热稳定性是确定其在抗癌、抗病毒和其他活性中的有效性的关键因素。侧链和取代基的取向在这些活性中起着重要作用(Moorthy等人,2013)。

抗菌特性

已经合成了一些6H-吲哚[2,3-b]喹喔啉的新型衍生物并评估了它们的抗菌活性。这些化合物对各种细菌和真菌物种表现出有效性,突出了它们在开发新的抗菌剂中的潜力(Padmini等人,2015)。

阴离子传感

已经研究了吲哚喹喔啉衍生物检测特定阴离子(如氟化物和乙酸根)的能力。这些化合物的独特结构特性使它们能够选择性地与这些阴离子相互作用,这可以应用于化学传感应用中(Wang等人,2008)。

作用机制

属性

IUPAC Name |

1-(9-fluoroindolo[3,2-b]quinoxalin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O/c1-9(21)20-14-7-6-10(17)8-11(14)15-16(20)19-13-5-3-2-4-12(13)18-15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTLGGGHHWLVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)F)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)

![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)

![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)